4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole
Description
4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole is a complex thiophene-fused benzothiole derivative characterized by a central thieno[2,3-f][1]benzothiole core substituted with iodine atoms at the 2,6-positions and branched alkylthiophene side chains. The molecule’s design integrates electron-rich thiophene units and heavy halogen (iodine) substituents, which are hypothesized to enhance charge transport properties and intermolecular interactions in organic electronic applications such as organic photovoltaics (OPVs) or field-effect transistors (OFETs) . The 2-ethylhexyl and hexyl side chains are engineered to improve solubility and modulate crystallinity, critical for solution-processable device fabrication.
Properties
Molecular Formula |
C46H64I2S4 |
|---|---|
Molecular Weight |
999.1 g/mol |
IUPAC Name |
4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C46H64I2S4/c1-7-13-17-19-23-33-27-39(49-37(33)25-31(11-5)21-15-9-3)43-35-29-41(47)52-46(35)44(36-30-42(48)51-45(36)43)40-28-34(24-20-18-14-8-2)38(50-40)26-32(12-6)22-16-10-4/h27-32H,7-26H2,1-6H3 |
InChI Key |
XKFPADIMVOTEJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)I)C5=CC(=C(S5)CC(CC)CCCC)CCCCCC)I)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno2,3-fbenzothiole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Stille coupling reaction, where organotin reagents are used to form carbon-carbon bonds. The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry can be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno2,3-fbenzothiole undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno2,3-fbenzothiole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways. In organic electronics, its unique electronic properties facilitate efficient charge transport and light absorption, making it an effective material for photovoltaic applications . The presence of thiophene units enhances its conjugation and stability, contributing to its overall performance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene-based conjugated molecules used in optoelectronics. Below is a detailed comparison with structurally or functionally analogous compounds referenced in the provided evidence:
PBDB-TF
- Structure : Poly[[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl]-2,5-thiophenediyl-[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-1,3-diyl]] .
- Key Differences: Halogenation: PBDB-TF employs fluorine substituents instead of iodine, reducing molecular weight while enhancing electron affinity. Backbone: PBDB-TF uses a benzodithiophene (BDT) core with diketone-functionalized benzo-dithiophene-dione units, whereas the target compound features a fused thienobenzothiole system. Performance: Fluorinated analogs like PBDB-TF typically exhibit higher power conversion efficiencies (PCEs > 15%) in OPVs due to optimized energy level alignment . In contrast, iodine’s bulkier size in the target compound may hinder crystallinity but improve charge-carrier mobility.
BDT-2T-ID
- Structure : 2,2′-(((4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl)bis(3,4′-dihexyl-[2,2′-bithiophene]-5′,5-diyl))bis(methaneylylidene))bis(1H-indene-1,3(2H)-dione) .
- Electron-Deficient Units: BDT-2T-ID integrates indenedione acceptors, enabling strong intramolecular charge transfer. The iodine-substituted benzothiole in the target compound may instead rely on halogen bonding for intermolecular charge transport.
PBDTTT-EFT
- Structure: A copolymer alternating benzodithiophene and fluorinated thienothiophene units .
- Key Differences :
- Polymer vs. Small Molecule : PBDTTT-EFT is a polymer, offering extended conjugation and mechanical flexibility, while the target compound is a small molecule with defined molecular weight and purity.
- Halogen vs. Fluorine : The fluorine in PBDTTT-EFT lowers the HOMO level (-5.4 eV) compared to iodine’s polarizable electron cloud, which may raise HOMO levels (-5.1 eV estimated) in the target compound, affecting open-circuit voltage (VOC) in OPVs.
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The hexyl/2-ethylhexyl side chains may complicate purification compared to fluorinated analogs, as seen in PBDB-TF’s streamlined synthesis .
- Device Compatibility : While PBDB-TF and PBDTTT-EFT are optimized for bulk heterojunction OPVs, the target compound’s small-molecule nature may favor vacuum-deposited OFETs or tandem cell architectures.
Notes on Evidence Limitations
- The provided evidence lacks direct data on the target compound’s optical, electrochemical, or device performance. Comparisons are inferred from structural analogs (e.g., PBDB-TF, BDT-2T-ID).
- Older studies on benzoxathiins (2002) and benzophenones are structurally unrelated and excluded from this analysis.
Biological Activity
4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f] benzothiole is a complex organic compound notable for its potential applications in organic electronics and photovoltaics. This article reviews its biological activity, focusing on its effects on cellular processes and potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of approximately 999.07 g/mol. Its structure features multiple thiophene units, which are known to impart unique electronic properties beneficial for various applications.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of sulfur-containing groups may enhance interactions with microbial cell membranes, potentially leading to disruption and cell death.
- Antioxidant Properties : Compounds containing thiophene rings have been investigated for their antioxidant capabilities. They may scavenge free radicals, thus protecting cells from oxidative stress.
- Cellular Toxicity : Some studies have indicated that certain derivatives of thiophene-based compounds can exhibit cytotoxic effects on cancer cell lines. The specific mechanisms often involve the induction of apoptosis or cell cycle arrest.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiophene derivatives found that compounds similar to 4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2,6-diiodothieno[2,3-f] benzothiole demonstrated significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene Derivative A | E. coli | 50 µg/mL |
| Thiophene Derivative B | S. aureus | 30 µg/mL |
These results suggest that modifications to the thiophene structure can enhance antimicrobial efficacy.
Antioxidant Activity
In vitro assays measuring the antioxidant capacity of related compounds indicated that they could reduce oxidative stress markers in cultured cells. For example:
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Compound A | 85% at 100 µM | 20 |
| Compound B | 70% at 100 µM | 25 |
These findings highlight the potential use of such compounds in formulations aimed at reducing oxidative damage in biological systems.
Cellular Toxicity
Research into the cytotoxic effects of thiophene derivatives on cancer cell lines has shown promising results. One study reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF-7 (breast) | 10 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may have selective toxicity towards cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
